molecular formula C23H33NO B4111350 N-hexyl-3-phenyl-1-adamantanecarboxamide

N-hexyl-3-phenyl-1-adamantanecarboxamide

Cat. No.: B4111350
M. Wt: 339.5 g/mol
InChI Key: DDHPIIJLIXBOKQ-UHFFFAOYSA-N
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Description

N-Hexyl-3-phenyl-1-adamantanecarboxamide is a synthetic adamantane derivative characterized by a carboxamide group at the 1-position of the adamantane core, a phenyl substituent at the 3-position, and a hexyl chain attached to the amide nitrogen. Adamantane derivatives are renowned for their rigid, lipophilic structure, which enhances membrane permeability and stability in biological systems.

The synthesis of such compounds typically involves reacting adamantane carbonyl chloride with amines or aryl groups, as demonstrated in analogous syntheses of N-substituted adamantanecarboxamides (e.g., via reactions with oxalyl chloride and substituted amines) .

Properties

IUPAC Name

N-hexyl-3-phenyladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO/c1-2-3-4-8-11-24-21(25)23-15-18-12-19(16-23)14-22(13-18,17-23)20-9-6-5-7-10-20/h5-7,9-10,18-19H,2-4,8,11-17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHPIIJLIXBOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Adamantane Carboxamides

Compound Name N-Substituent Adamantane Substituent Molecular Formula Molecular Weight Notable Features References
This compound Hexyl 3-Phenyl C₂₃H₃₃NO 339.52* Long alkyl chain; aromatic group -
N-(4-Ethoxyphenyl)-1-adamantanecarboxamide 4-Ethoxyphenyl None C₁₉H₂₅NO₂ 299.41 Ethoxy (electron-donating)
N-(3-Chlorophenyl)-1-adamantanecarboxamide 3-Chlorophenyl None C₁₇H₂₀ClNO 289.80 Chlorine (electron-withdrawing)
N-(3-Fluoro-2-methylphenyl)-1-adamantanecarboxamide 3-Fluoro-2-methylphenyl None C₁₈H₂₂FNO 287.37 Fluoro and methyl (steric and electronic effects)
N-[3-(Trifluoromethyl)phenyl]-1-adamantanecarboxamide 3-Trifluoromethylphenyl None C₁₈H₂₀F₃NO 323.35 Strongly electron-withdrawing CF₃ group

*Calculated molecular weight based on standard atomic masses.

Substituent Effects on Physicochemical Properties

  • The 3-phenyl group adds aromatic π-π stacking capability, which may influence binding to hydrophobic protein pockets.
  • N-(4-Ethoxyphenyl) Derivative : The ethoxy group (-OCH₂CH₃) is electron-donating, which could stabilize the amide bond against hydrolysis. However, its smaller size compared to hexyl may reduce lipophilicity .
  • The trifluoromethyl group (-CF₃) in N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide drastically enhances electronegativity, which may improve metabolic stability and target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-hexyl-3-phenyl-1-adamantanecarboxamide
Reactant of Route 2
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N-hexyl-3-phenyl-1-adamantanecarboxamide

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